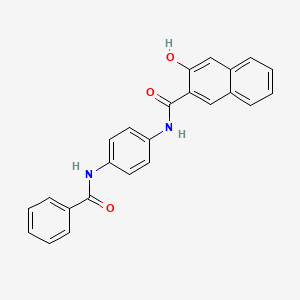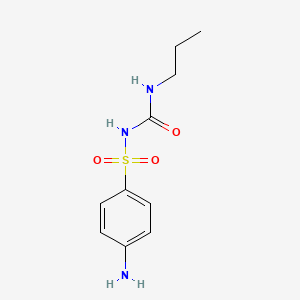
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide is a sulfonamide derivative, a class of compounds known for their broad spectrum of pharmacological activities. Sulfonamides are organo-sulfur compounds containing the sulfonyl functional group attached to an amine group. These compounds have been widely used in medicinal chemistry due to their antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene: Benzene undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.
Acetylation: Aniline is acetylated to form acetanilide.
Sulfonation: Acetanilide reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.
Amination: The sulfonyl chloride is treated with ammonia to replace the chlorine with an amino group, forming 4-acetamidobenzenesulfonamide.
Hydrolysis: The sulfonamide is hydrolyzed to produce sulfanilamide.
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin and hydrochloric acid are used.
Substitution: Electrophilic substitution reactions often use reagents like chlorosulfonic acid.
Major Products
The major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs
Uniqueness
4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its propylcarbamoyl group differentiates it from other sulfonamides, potentially offering different binding affinities and biological activities .
Propriétés
Numéro CAS |
34098-02-7 |
|---|---|
Formule moléculaire |
C10H15N3O3S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
1-(4-aminophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H15N3O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H2,12,13,14) |
Clé InChI |
DVTMYRYNKDVZQD-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


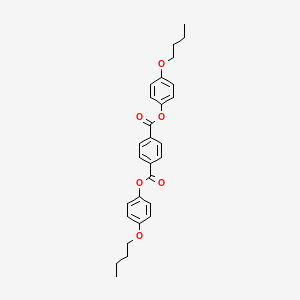
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)
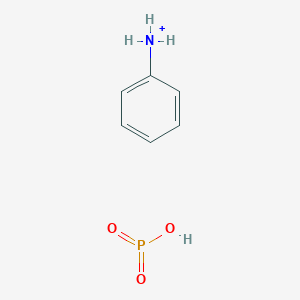
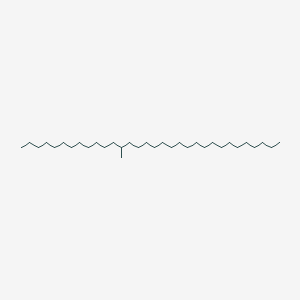

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)


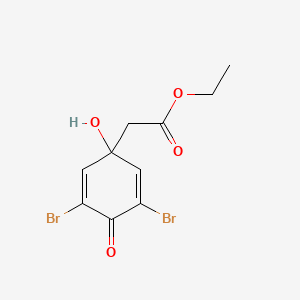
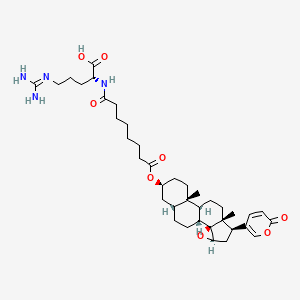
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
